1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate
Description
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-21-12-20-17-11-14(9-10-18(17)21)23-19(22)16-8-4-6-13-5-2-3-7-15(13)16/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSQBLZXQRTMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Naphthoate ester formation: The benzimidazole derivative is then reacted with naphthoic acid or its derivatives under esterification conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate can undergo various chemical reactions, including:
Scientific Research Applications
1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes . In cancer research, it may inhibit enzymes such as topoisomerases, which are involved in DNA replication and cell division .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate with structurally analogous benzimidazole derivatives, focusing on substituents, biological activities, and synthetic strategies:
Key Observations:
Substituent Effects on Bioactivity :
- The 1-naphthoate ester in the target compound may enhance membrane permeability due to increased lipophilicity but could reduce solubility, limiting in vivo efficacy .
- In contrast, the benzodioxole carboxamide in Compound 4a improves anti-leishmanial potency while maintaining low cytotoxicity, likely due to balanced hydrophobicity and hydrogen-bonding capacity .
- Boronic acid derivatives (e.g., from ) are valued in medicinal chemistry for their role in covalent inhibition and synthetic versatility .
Synthetic Strategies :
- The target compound’s esterification step may parallel the methylation of benzimidazole derivatives using methyl iodide, as seen in .
- Water-mediated synthesis (e.g., ) offers an eco-friendly route for benzimidazole acrylamide analogs, which could be adapted for naphthoate ester synthesis .
Structural vs. Oxadiazole-containing analogs () highlight the importance of heterocyclic appendages in modulating pharmacological targets like thrombin or platelet receptors .
Biological Activity
1-Methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.
Overview of the Compound
Chemical Structure and Properties
this compound features a benzimidazole core substituted with a naphthoate group. The general structure can be represented as follows:
The molecular formula is , with a molecular weight of approximately 306.33 g/mol. This compound exhibits significant potential in medicinal chemistry due to its structural properties that facilitate various biological interactions.
Synthesis Methods
The synthesis typically involves two major steps:
- Formation of the Benzimidazole Core : This is achieved through cyclization reactions involving amido-nitriles in the presence of a nickel catalyst.
- Esterification : The benzimidazole derivative is then reacted with naphthoic acid or its derivatives under standard esterification conditions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial and fungal strains. For instance, it has shown effectiveness against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
- Fungal strains : Such as Candida albicans.
The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of vital protein synthesis pathways, leading to cell death .
Antitumor Activity
The compound has also been evaluated for its potential antitumor properties . In vitro studies demonstrated that it can inhibit the growth of cancer cell lines, including:
- A549 lung adenocarcinoma cells : Exhibiting a CC50 value (the concentration required to kill 50% of cells) around 10 µM.
Cell-cycle analysis indicated that treatment with this compound leads to G2/M phase arrest, suggesting its potential as a cytostatic agent without inducing apoptosis at lower concentrations .
Comparative Analysis with Similar Compounds
To understand its efficacy, a comparison was made with other benzimidazole derivatives:
| Compound Name | Antimicrobial Activity | Antitumor Activity | Notes |
|---|---|---|---|
| This compound | Moderate | High | Effective against multiple strains |
| 2-Methyl-1H-benzo[d]imidazole | Low | Moderate | Less effective than naphthoate derivative |
| 1H-benzo[d]imidazol-2-yl 1-naphthoate | High | Low | Different substitution pattern affects activity |
Study on Antimicrobial Efficacy
In a controlled study, researchers tested the compound against standard microbial strains. Results indicated a significant reduction in colony-forming units (CFUs) for both bacterial and fungal species treated with varying concentrations of the compound over a period of 24 hours.
Study on Antitumor Effects
A separate study investigated the effects on A549 cells. The results showed that treatment with 10 µM led to a substantial decrease in cell viability, confirming the compound's potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
